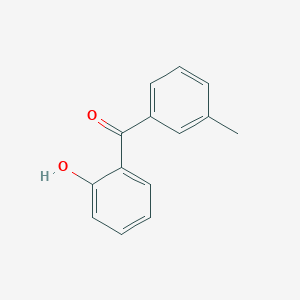
2-Hydroxy 5'-Methyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyphenyl)(3-methylphenyl)methanone is an organic compound belonging to the class of aromatic ketones It features a methanone group bonded to a 2-hydroxyphenyl and a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl)(3-methylphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-hydroxybenzoyl chloride reacts with 3-methylphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of (2-hydroxyphenyl)(3-methylphenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-hydroxybenzoic acid or 3-methylbenzoic acid.
Reduction: Formation of (2-hydroxyphenyl)(3-methylphenyl)methanol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-3-bromophenyl(3-methylphenyl)methanone.
Aplicaciones Científicas De Investigación
(2-Hydroxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-hydroxyphenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (2-Hydroxyphenyl)phenylmethanone
- (3-Hydroxyphenyl)(4-methylphenyl)methanone
Uniqueness
(2-Hydroxyphenyl)(3-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3 |
Clave InChI |
OLPMKBAMVUSBMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


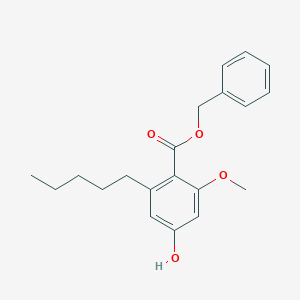
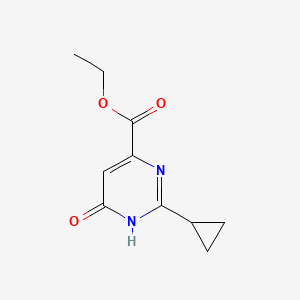
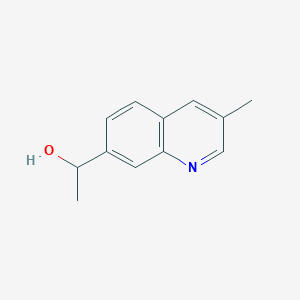
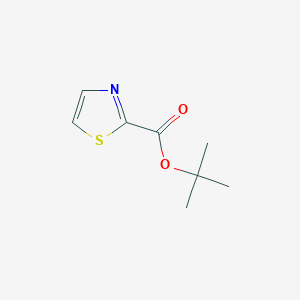
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)

![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)



![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)



